[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate
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Overview
Description
The compound referred to as “US9522888, 695” is a substituted bicyclic compound. These compounds are known for their therapeutic potential in treating, preventing, or slowing the progression of various diseases, including autoimmune diseases and vascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of substituted bicyclic compounds typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic routes often require specific catalysts, solvents, and reaction conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound in large quantities while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Substituted bicyclic compounds undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Substituted bicyclic compounds have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects in treating diseases like multiple sclerosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of substituted bicyclic compounds involves their interaction with specific molecular targets. For instance, these compounds may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sphingosine 1-phosphate receptor modulators: These compounds share a similar mechanism of action by targeting sphingosine 1-phosphate receptors.
6-amino-pyrimidine-4-carboxamide derivatives: These compounds also bind to sphingosine 1-phosphate receptors and are used in treating multiple sclerosis.
Uniqueness
The uniqueness of “US9522888, 695” lies in its specific structure and functional groups, which confer distinct pharmacological properties. This compound may exhibit higher potency, selectivity, or improved pharmacokinetic profiles compared to similar compounds .
Properties
Molecular Formula |
C21H34NO5P |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H34NO5P/c1-2-26-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-27-28(23,24)25/h7-8,13,16,20H,2-6,9-12,14-15,22H2,1H3,(H2,23,24,25)/t16-,20+,21-/m1/s1 |
InChI Key |
VHKORLDZIRFKDI-TYCQWZJGSA-N |
Isomeric SMILES |
CCOCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(COP(=O)(O)O)N |
Canonical SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N |
Origin of Product |
United States |
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